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Compound of Interest

Compound Name: 2,2'-Methylenediphenol

Cat. No.: B073669

2,2'-Methylenediphenol, also known by synonyms such as Bis(2-hydroxyphenyl)methane and
the ortho-ortho isomer of Bisphenol F, is a diarylmethane compound holding significant interest
for chemical synthesis and materials science.[1][2][3] Its unique structure, featuring two phenol
rings linked by a methylene bridge at the ortho positions, provides a distinct steric and
electronic profile compared to its more common 4,4" and 2,4' isomers. This guide offers a
comprehensive technical overview of 2,2'-Methylenediphenol, focusing on its synthesis,
characterization, applications, and safety protocols, designed to empower researchers in
leveraging its potential as a strategic building block in their development pipelines.[4][5]

While its primary applications have been rooted in polymer chemistry and as a contact
sensitizer in phenol-formaldehyde resins, its utility as a foundational scaffold in organic
synthesis is increasingly recognized.[1][6] The two hydroxyl groups offer reactive sites for
elaborating more complex molecular architectures, making it a valuable precursor for novel
polymers, ligands, and potentially, pharmacologically active molecules.[4][7] Understanding the
fundamental properties and methodologies associated with this compound is the first step
toward unlocking its full synthetic potential.

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its
effective use in experimental design, from selecting appropriate solvent systems to establishing
reaction conditions. 2,2'-Methylenediphenol is typically a white to light yellow or peach-
colored crystalline powder or solid chunk at room temperature.[1][2]
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Structural and Molecular Identifiers

The foundational identity of 2,2'-Methylenediphenol is defined by its structure and
internationally recognized chemical identifiers.

Caption: Chemical structure of 2,2'-Methylenediphenol.

Table 1: Key Identifiers for 2,2'-Methylenediphenol

Identifier Value
CAS Number 2467-02-9[8]
IUPAC Name 2-[(2-hydroxyphenyl)methyl]phenol[8]

2,2'-Bis(hydroxyphenyl)methane, Bisphenol F
Synonyms (ortho, ortho-isomer), 2,2'-

Dihydroxydiphenylmethane[1][9]

Molecular Formula C13H1202[1]

InChl Key MQCPOLNSJCWPGT-UHFFFAOYSA-N[8]

| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC=CC=C20)O[1] |

Physicochemical Data

The following table summarizes critical physicochemical data, essential for experimental
planning and execution.

Table 2: Physicochemical Properties of 2,2'-Methylenediphenol
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Property Value | Description Source(s)

Molecular Weight 200.23 g/mol [1][10]

White to light yellow or peach-
Appearance [11[2]
colored powder/crystal

Melting Point 113-118 °C [2][6][10]

Boiling Point 363-365 °C (at 758 Torr) [2][10]

B Slightly soluble in Chloroform,
Solubility [2][11]
DMSO, and Methanol

pKa (Predicted) 9.81+£0.30 [1112]

LogP (Predicted) 3.1 [3][10]
Topological Polar Surface Area  40.5 A2 [1][10]
Hydrogen Bond Donor Count 2 [1][10]

| Hydrogen Bond Acceptor Count| 2 [[1][10] |

Synthesis and Purification Protocols

The synthesis of 2,2'-Methylenediphenol is typically achieved through the acid-catalyzed
condensation of phenol with formaldehyde. The regioselectivity, favoring the ortho-ortho
isomer, is a critical challenge, often yielding a mixture of 2,2'-, 2,4'-, and 4,4'-isomers.[12]
Methodologies that enhance the yield of the desired 2,2'-isomer are of significant interest.

Catalytic Synthesis from Phenol and Formaldehyde

A reported method utilizes a specific catalyst to improve the yield and selectivity for the 2,2'-
isomer.[12] This approach represents a practical route for laboratory-scale synthesis.
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Reaction Setup Condensation Reaction ‘Work-up & Isolation

Charge 3-neck flask with Stir at 90°C Add 37% formaldehyde Heat to 110°C, Cool to room Recover unreacted phenol Isolate crude product
phenol and catalyst for 5 min solution reflux for 2h temperature via vacuum distillation from concentrate

Protect with inert gas
(e.g., Nitrogen)

Click to download full resolution via product page
Caption: Workflow for the catalytic synthesis of Bisphenol F isomers.
Step-by-Step Protocol:

e Reactor Charging: In a three-necked flask equipped with a stirrer and reflux condenser,
combine 0.4 g of calcium silicate composite catalyst with 23.5 g of phenol.[12]

 Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.[12]
e Initial Mixing: Stir the mixture at 90°C for 5 minutes to ensure homogeneity.[12]

o Reagent Addition: Add 2 g of a 37% (by mass) agueous solution of formaldehyde. This
corresponds to a phenol-to-formaldehyde molar ratio of approximately 10:1.[12]

¢ Reaction: Heat the mixture to 110°C and maintain a gentle reflux for 2 hours under the
nitrogen atmosphere.[12]

e Cooling and Phenol Recovery: After the reaction is complete, cool the flask to room
temperature. The organic phase is then subjected to reduced pressure distillation to recover
unreacted phenol.[12]

e Product Isolation: The concentrated residue remaining after distillation contains the crude
product mixture. This specific method reports a 43.3% vyield of bisphenol F, with the 2,2'-
isomer comprising 91.2% of that fraction.[12]

Purification by Recrystallization

Achieving high purity is essential for subsequent applications, especially in polymer synthesis
and drug development where impurities can drastically alter material properties or biological
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activity. Recrystallization is a standard and effective method for purifying solid organic

compounds like 2,2'-Methylenediphenol.

General Protocol:

Solvent Selection: Choose a suitable solvent or solvent system. Based on its reported
solubility, a mixed solvent system, such as methanol/water or ethanol/water, is a logical
starting point.[11] The ideal solvent should dissolve the compound well at elevated
temperatures but poorly at room or lower temperatures.

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot
solvent (or the more soluble component of a mixed system) until the solid completely
dissolves.

Decolorization (Optional): If the solution is highly colored, a small amount of activated
charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few
minutes.

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-
warmed flask to remove the charcoal and any insoluble impurities.

Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the
flask can then be placed in an ice bath. Crystals of the purified compound should form.

Isolation: Collect the crystals by vacuum filtration using a Buichner funnel.

Washing: Wash the crystals on the filter paper with a small amount of the cold
recrystallization solvent to remove any remaining soluble impurities.

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting
point of the dried product should be sharp and within the expected range (113-118 °C) to
confirm purity.[2]

Analytical Characterization

Confirming the identity and purity of 2,2'-Methylenediphenol is a critical quality control step. A

combination of spectroscopic techniques provides a comprehensive analytical profile.
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Table 3: Spectroscopic Data for Structural Elucidation

Technique Expected Characteristics

- Aromatic Protons (8H): Complex
multiplets expected in the ~6.7-7.2 ppm
range. - Methylene Protons (-CHz-, 2H): A
singlet peak expected around 3.9-4.1
ppm. - Hydroxyl Protons (-OH, 2H): A broad
singlet, chemical shift is concentration

IH NMR

and solvent dependent, typically ~4.5-6.0
ppm, and is D20 exchangeable.

- Aromatic Carbons: Multiple signals expected in
the ~115-155 ppm range. The carbon bearing
the hydroxyl group (C-OH) would be downfield
(~150-155 ppm), while the carbon attached to
the methylene bridge would be around 125-130

13C NMR

ppm.[13] - Methylene Carbon (-CHz-): A single
peak expected in the upfield region, typically
~30-35 ppm.

- O-H Stretch: A strong, broad band around
3200-3500 cm™1, characteristic of the phenolic
hydroxyl group.[14] - Aromatic C-H Stretch:
Peaks just above 3000 cm™1. - Aliphatic C-H
Stretch: Peaks just below 3000 cm™t. - C=C
Aromatic Ring Stretch: Medium to strong bands
in the 1450-1600 cm~t region. - C-O Stretch: A
strong band around 1200-1250 cm~1,

IR Spectroscopy

| Mass Spectrometry (MS) | - Molecular lon (M*): A peak at m/z = 200, corresponding to the
molecular weight (C13H1202).[1][13] - Key Fragmentation: Expect fragmentation patterns
corresponding to the loss of hydroxyl groups and cleavage at the methylene bridge, leading to
fragments such as a hydroxytropylium ion. |

Purity is often assessed quantitatively using Gas Chromatography (GC) or High-Performance
Liquid Chromatography (HPLC), with commercial suppliers often specifying purity greater than
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99% by GC.[10]

Applications in Research and Drug Development

The bifunctional nature of 2,2'-Methylenediphenol makes it a highly valuable organic building
block.[4] Its two phenolic hydroxyl groups serve as handles for a wide range of chemical
transformations, enabling the construction of complex molecular frameworks.

Monomer for Advanced Polymers

The primary industrial application of bisphenols is in polymer chemistry. 2,2'-
Methylenediphenol can serve as a monomer in condensation polymerizations to create high-
performance materials such as:

e Epoxy Resins: Reacting with epichlorohydrin to form epoxy resins with potentially unique
thermal and mechanical properties due to the ortho-ortho linkage.

e Polycarbonates: Used in polycondensation reactions with phosgene or its derivatives. The
specific stereochemistry of the 2,2'-isomer can influence the resulting polymer's physical
properties, such as its glass transition temperature and optical clarity.

o Polyesters and Polyethers: The phenolic groups can be functionalized to participate in the
synthesis of various other polymer classes.

Its role as a potential substitute for Bisphenol A (BPA) is an active area of research, driven by
the need for materials with reduced endocrine-disrupting potential.[7]

Scaffold for Organic and Medicinal Chemistry

In the context of drug development, 2,2'-Methylenediphenol is best viewed as a versatile
scaffold or starting material.[5] The diarylmethane core is present in numerous biologically
active compounds. Researchers can leverage this molecule for:

e Ligand Synthesis: The two hydroxyl groups can be used to chelate metal ions, forming the
basis for catalysts or metal-binding therapeutic agents.

» Synthesis of Heterocycles: The phenolic structure is a precursor for various oxygen-
containing heterocycles through reactions like ortho-formylation followed by cyclization.[15]
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e Structure-Activity Relationship (SAR) Studies: As a defined isomer of Bisphenol F, itis a
critical reference compound in toxicological and endocrinological research to probe how
isomerism affects biological activity, such as interactions with nuclear receptors.[7] By
modifying the phenolic rings or the methylene bridge, libraries of compounds can be
generated to explore SAR for a desired biological target.

Reference Compound in Environmental and
Toxicological Studies

Bisphenols as a class are under intense scrutiny for their potential as endocrine-disrupting
chemicals. 2,2'-Methylenediphenol serves as an important analytical standard and reference
material in studies designed to understand the metabolism, environmental fate, and biological
impact of Bisphenol F isomers.[6][7]

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling 2,2'-Methylenediphenol. The
compound is classified as an irritant and requires careful management in a laboratory setting.

GHS Hazard Classification

According to aggregated GHS information, 2,2'-Methylenediphenol is classified with the
following hazards:

e H315: Causes skin irritation.[1][3]
e H319: Causes serious eye irritation.[1][10]
o H335: May cause respiratory irritation.[1][2]

The signal word is "Warning".[1][2]

Recommended Handling and Personal Protective
Equipment (PPE)

o Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a
chemical fume hood.[1]
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» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
o Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[1]

o Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved
respirator.[1]

o Handling Practices: Wash hands thoroughly after handling. Avoid contact with skin and eyes.
Take off contaminated clothing and wash it before reuse.[1]

Stability and Storage

 Stability: The compound is stable under recommended storage conditions.[2][11] It is,
however, combustible.[1][2]

e Incompatibilities: Incompatible with strong oxidizing agents.[1][2]

» Storage Conditions: Store in a tightly sealed container in a cool, dry place under an inert
atmosphere at room temperature.[1][2]

Toxicological Profile

2,2'-Methylenediphenol is known to be a contact sensitizer, an important consideration for its
use in resins.[1][6] As an isomer of Bisphenol F, it is often included in broader toxicological
assessments of bisphenols. However, the toxicological properties of this specific isomer have
not been as thoroughly investigated as other bisphenols like BPA.[7] Researchers should treat
it as a compound with potential, uncharacterized hazards and handle it accordingly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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